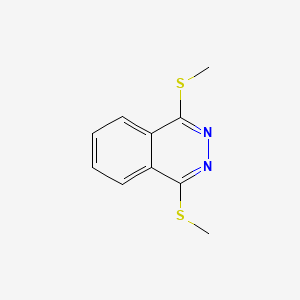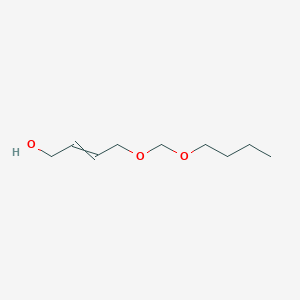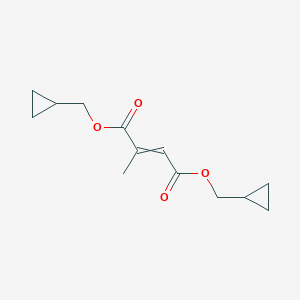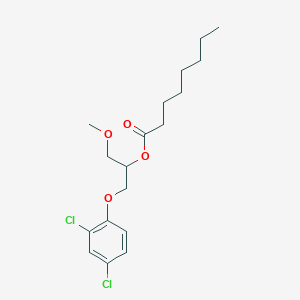
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate is a chemical compound that belongs to the family of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in weed control and its role in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methoxypropanol and octanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation and crystallization to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the disruption of cellular processes and inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar properties.
2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with comparable applications.
3,5-Dibromo-4-hydroxybenzonitrile: A herbicide with a different chemical structure but similar mode of action.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate stands out due to its specific ester linkage, which imparts unique properties such as enhanced stability and effectiveness in weed control. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62581-98-0 |
|---|---|
Molekularformel |
C18H26Cl2O4 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] octanoate |
InChI |
InChI=1S/C18H26Cl2O4/c1-3-4-5-6-7-8-18(21)24-15(12-22-2)13-23-17-10-9-14(19)11-16(17)20/h9-11,15H,3-8,12-13H2,1-2H3 |
InChI-Schlüssel |
XKGILCFTOBTPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


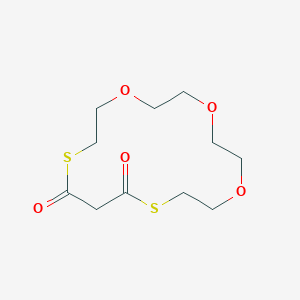
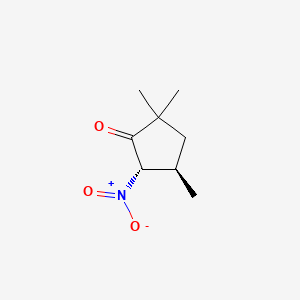
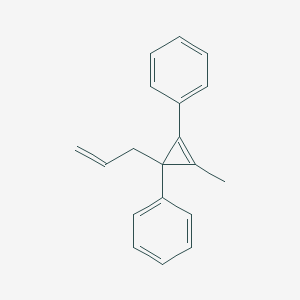
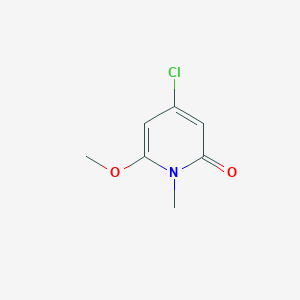


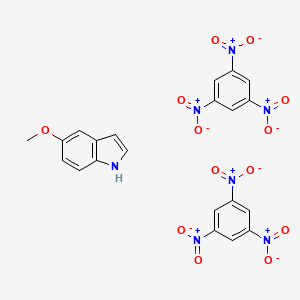
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
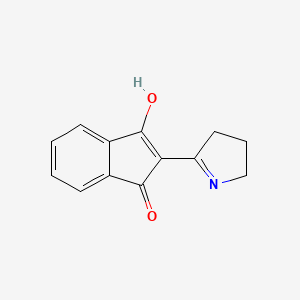
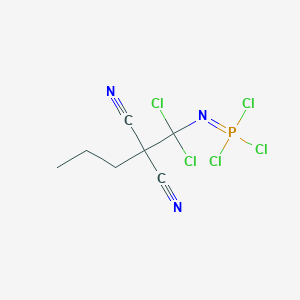
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
